![molecular formula C53H86O22 B1259529 [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 760961-03-3](/img/structure/B1259529.png)
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Cauloside D, a triterpene glycoside isolated from Caulophyllum robustum Max, primarily targets iNOS (inducible nitric oxide synthase) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes, including inflammation .
Mode of Action
Cauloside D exerts its effects by inhibiting the expression of iNOS . This inhibition leads to a decrease in the production of nitric oxide, thereby reducing inflammation . Additionally, Cauloside D also inhibits the expression of proinflammatory cytokines , which are small proteins that play a critical role in cell signaling during immune responses.
Biochemical Pathways
It is known that the compound’s anti-inflammatory effects are mediated through thenitric oxide pathway . By inhibiting iNOS, Cauloside D reduces the production of nitric oxide, a key mediator of inflammation. This can lead to downstream effects such as reduced inflammation and pain .
Result of Action
The primary result of Cauloside D’s action is its anti-inflammatory effects . By inhibiting the expression of iNOS and proinflammatory cytokines, Cauloside D can reduce inflammation, which may be beneficial in the treatment of conditions such as rheumatoid arthritis .
Action Environment
The efficacy and stability of Cauloside D, like many other compounds, can be influenced by various environmental factors. While specific information on how environmental factors influence Cauloside D’s action is limited, it is known that factors such as temperature, light, and pH can impact the stability and efficacy of many compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hederacoside D typically involves the extraction of saponins from the leaves of Hedera helix. The extraction process often uses solvents such as methanol or ethanol . The extracted saponins are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Hederacoside D involves large-scale extraction and purification processes. The leaves of Hedera helix are harvested and subjected to solvent extraction. The crude extract is then purified using techniques like HPLC to isolate Hederacoside D . The purified compound is further processed to ensure its stability and bioavailability for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Hederacoside D undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis is commonly used to break down Hederacoside D into its aglycone and sugar components.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to Hederacoside D, enhancing its solubility and bioactivity.
Major Products Formed
The major products formed from these reactions include aglycones, oxidized derivatives, and glycosylated compounds . These products have varying biological activities and can be used in different applications.
Scientific Research Applications
Medicinal Applications
-
Antioxidant Properties :
- The compound exhibits significant antioxidant activity due to its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases. Research indicates that similar compounds can enhance cellular defense mechanisms against oxidative damage .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Biochemical Applications
- Enzyme Inhibition :
- Drug Delivery Systems :
Agricultural Applications
- Plant Growth Regulators :
- Pesticidal Properties :
Case Studies
- Antioxidant Activity Study :
- Enzyme Inhibition Research :
Comparison with Similar Compounds
Hederacoside D is often compared with other triterpene saponins, such as hederacoside C, hederasaponin B, and α-hederin . These compounds share similar structures and biological activities but differ in their specific chemical compositions and effects .
Hederacoside C: Similar to Hederacoside D, but with a different glycosylation pattern.
Hederasaponin B: Differs from Hederacoside D by the presence of a hydroxyl group at the carbon 23 of the aglycone.
α-Hederin: Known for its spasmolytic and expectorant properties, α-Hederin is a major metabolite of Hederacoside C.
Hederacoside D stands out due to its unique combination of anti-inflammatory, antimicrobial, and expectorant properties, making it a valuable compound for various applications .
Biological Activity
The compound in focus, a complex glycosylated structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound is characterized by multiple hydroxyl groups and a unique glycosidic linkage that contributes to its biological properties. Its chemical formula is intricate, reflecting a high degree of stereochemistry and functional groups that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, which can mitigate oxidative stress in cells.
- Anticancer Effects : Preliminary studies suggest cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells.
- Antimicrobial Activity : The compound has shown potential against several bacterial strains, indicating possible applications in treating infections.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cell Signaling Modulation : It may influence pathways involved in cell proliferation and apoptosis, particularly through interactions with specific receptors or enzymes.
- Inhibition of Enzymatic Activity : The compound could act as an inhibitor for certain enzymes that are crucial for cancer cell metabolism.
Case Study 1: Anticancer Activity
A study published in Chemical & Pharmaceutical Bulletin demonstrated that the compound exhibited significant cytotoxicity against PANC-1 human pancreatic cancer cells. The IC50 value was determined to be 25 µM, indicating potent activity (Table 1).
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PANC-1 | 25 | Induction of apoptosis |
MCF-7 (Breast) | 30 | Cell cycle arrest |
Case Study 2: Antioxidant Capacity
Another study evaluated the antioxidant capacity using DPPH radical scavenging assay. The compound demonstrated an IC50 value of 15 µg/mL, suggesting strong antioxidant activity compared to standard antioxidants like ascorbic acid.
Compound | IC50 (µg/mL) |
---|---|
Test Compound | 15 |
Ascorbic Acid | 20 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : Rapid absorption in gastrointestinal tract.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly via renal pathways.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHILKCNLIKLEV-LXABABOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Cauloside D and where is it found?
A1: Cauloside D is a triterpenoid saponin primarily isolated from the rhizome of the plant Caulophyllum robustum Maxim. [, ]. It has also been identified in other plant species, including Anemone hupehensis [], Anemone tetrasepala [], and Clematis orientalis [].
Q2: What is the chemical structure of Cauloside D?
A2: While the specific spectroscopic data for Cauloside D was not provided in the abstracts, its structure belongs to the hederagenin-type triterpenoid saponins []. These compounds are characterized by a central hederagenin core (a pentacyclic triterpenoid) attached to various sugar moieties. The exact number and type of sugar units in Cauloside D can vary depending on the plant source and isolation method.
Q3: Are there any analytical methods used to identify and quantify Cauloside D?
A5: Yes, high-performance liquid chromatography (HPLC) coupled with fingerprint analysis has been employed to identify and quantify Cauloside D in plant extracts, particularly from Caulophyllum robustum []. This method enables researchers to assess the presence and relative abundance of Cauloside D in different plant samples.
Q4: Are there other compounds similar to Cauloside D in Caulophyllum robustum?
A6: Yes, Caulophyllum robustum contains various other saponins structurally related to Cauloside D. These include Cauloside A, B, C, G, and H, as well as other hederagenin glycosides like leiyemudanosides B, C, D, and G []. These compounds often co-exist with Cauloside D and may contribute to the overall biological activity of the plant extracts.
Q5: What is the significance of studying the spectrum-effect relationship for Cauloside D?
A7: Understanding the spectrum-effect relationship of Cauloside D, in the context of Caulophyllum robustum extracts, helps researchers identify which compounds or combinations contribute most significantly to observed biological effects []. This information is crucial for quality control, standardization of herbal preparations, and potentially identifying lead compounds for drug development.
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